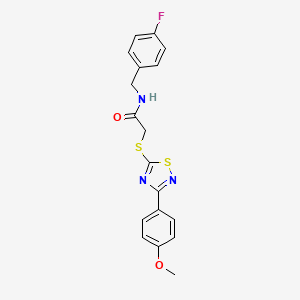
N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H16FN3O2S2 and its molecular weight is 389.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes available information on its biological activity, focusing on cytotoxic properties, structure-activity relationships (SAR), and related case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H15FN4OS. Its structural representation includes a thiadiazole moiety which is known for contributing to various biological activities.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C16H15FN4OS |
| SMILES | COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F |
| InChI | InChI=1S/C16H15FN4OS/c1-22... |
| InChIKey | OBHGAGAEEMDUPY-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds containing a thiadiazole ring exhibit significant anticancer activity. For instance, derivatives of 1,3,4-thiadiazoles have demonstrated cytotoxic effects against various human cancer cell lines.
- Cytotoxicity Studies :
Structure-Activity Relationships (SAR)
The biological activity of thiadiazole derivatives can be influenced by:
- Substituent Variations : The position and nature of substituents on the phenyl rings are crucial. For example, replacing halogens with fluorine has been shown to enhance anticancer properties .
- Thiadiazole Moiety : The presence of the thiadiazole group is essential for the observed biological activities, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological effects of thiadiazole derivatives similar to this compound:
- Alam et al. (2011) : Reported that a series of thiadiazoles exhibited significant anticancer activity against multiple cell lines including A549 and HCT15 .
- Hosseinzadeh et al. (2013) : Evaluated new thiadiazole derivatives for their anticancer efficacy against prostate and breast cancer cell lines, demonstrating promising results with IC50 values ranging from 0.04 to 23.6 µM .
- Mohammadi-Farani et al. (2017) : Highlighted the cytotoxic effects of 1,3,4-thiadiazole-linked compounds against human colon cancer HT-29 and breast cancer MCF-7 cell lines .
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S2/c1-24-15-8-4-13(5-9-15)17-21-18(26-22-17)25-11-16(23)20-10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQBMGRYCPFWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













